4-[(3R)-3-aminopyrrolidin-1-yl]-5,6-dimethylpyrimidine-2-carboxamidedihydrochloride
Description
Chemical Structure: This compound is a pyrimidine derivative featuring a (3R)-3-aminopyrrolidine substituent at position 4, methyl groups at positions 5 and 6, and a carboxamide group at position 2. Its dihydrochloride salt form enhances aqueous solubility, making it suitable for pharmaceutical applications.
Molecular Formula:
Free base: C₁₁H₂₀N₅O
Dihydrochloride salt: C₁₁H₂₀N₅O·2HCl
Molecular Weight: 310.92 g/mol (salt form).
Applications: Pyrimidine derivatives are widely explored in drug discovery for kinase inhibition, antimicrobial activity, and enzyme modulation. The stereospecific (3R)-aminopyrrolidine group may improve target binding affinity compared to non-chiral analogs .
Properties
Molecular Formula |
C11H19Cl2N5O |
|---|---|
Molecular Weight |
308.20 g/mol |
IUPAC Name |
4-[(3R)-3-aminopyrrolidin-1-yl]-5,6-dimethylpyrimidine-2-carboxamide;dihydrochloride |
InChI |
InChI=1S/C11H17N5O.2ClH/c1-6-7(2)14-10(9(13)17)15-11(6)16-4-3-8(12)5-16;;/h8H,3-5,12H2,1-2H3,(H2,13,17);2*1H/t8-;;/m1../s1 |
InChI Key |
ZRMAYAXJYVWGRH-YCBDHFTFSA-N |
Isomeric SMILES |
CC1=C(N=C(N=C1N2CC[C@H](C2)N)C(=O)N)C.Cl.Cl |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCC(C2)N)C(=O)N)C.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3R)-3-aminopyrrolidin-1-yl]-5,6-dimethylpyrimidine-2-carboxamidedihydrochloride typically involves the construction of the pyrrolidine and pyrimidine rings followed by their functionalization. One common method involves the reaction of 3-aminopyrrolidine with 5,6-dimethylpyrimidine-2-carboxylic acid under specific conditions to form the desired compound . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and cost-effective methods. These methods often include the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are optimized to minimize the use of hazardous reagents and reduce waste.
Chemical Reactions Analysis
Types of Reactions
4-[(3R)-3-aminopyrrolidin-1-yl]-5,6-dimethylpyrimidine-2-carboxamidedihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as halides, amines, and thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols. Substitution reactions can produce a wide range of derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(3R)-3-aminopyrrolidin-1-yl]-5,6-dimethylpyrimidine-2-carboxamidedihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(3R)-3-aminopyrrolidin-1-yl]-5,6-dimethylpyrimidine-2-carboxamidedihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Compounds for Comparison:
4-(Pyrrolidin-1-yl)pyridin-3-amine Dihydrochloride ()
- Molecular Formula : C₉H₁₃N₃·2HCl
- Molecular Weight : 236.14 g/mol
- Structure : Pyridine core with pyrrolidine at position 4 and an amine at position 3.
5,6-Dimethylpyrimidine-2-carboxamide Derivatives (Hypothetical Analogs) Example: 4-(2-Aminopyrrolidin-1-yl)-5,6-dimethylpyrimidine-2-carboxamide Key Differences: Varying substituents on the pyrrolidine ring or pyrimidine core.
Comparative Analysis:
Table 1: Structural and Physicochemical Properties
Key Findings:
Structural Impact on Solubility :
- The dihydrochloride salt in both compounds improves water solubility compared to free bases. However, the target compound’s pyrimidine core and carboxamide group may increase hydrogen bonding, further enhancing solubility over the pyridine-based analog .
Chirality and Bioactivity: The (3R)-aminopyrrolidine group in the target compound introduces stereochemical specificity, which is absent in the racemic pyrrolidine analog from . This could lead to higher target selectivity in enzymatic assays .
Safety Profiles: While both compounds are dihydrochloride salts, their safety data differ. The target compound’s larger size and carboxamide group may alter toxicity, though specific data are unavailable .
Research Implications and Limitations
- Gaps in Data : Direct comparative studies on biological activity or pharmacokinetics are lacking in the provided evidence. Further in vitro/in vivo studies are needed to validate hypotheses about solubility and efficacy.
- Structural Optimization : Modifying pyrrolidine substituents (e.g., introducing fluorination) could enhance binding affinity or metabolic stability in future analogs.
Biological Activity
Chemical Structure and Properties
- IUPAC Name : (R)-4-(3-aminopyrrolidin-1-yl)-5,6-dimethylpyrimidine-2-carboxamide dihydrochloride
- Molecular Formula : C11H17N5O.2ClH
- Molecular Weight : 292.25 g/mol
- Purity : 95%
- Physical Form : Powder
- Storage Temperature : 4°C
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the pyrrolidine and pyrimidine rings suggests potential activity in modulating neurotransmitter systems and influencing metabolic pathways.
Pharmacological Effects
Research indicates that this compound may exhibit the following pharmacological effects:
- Antidepressant Activity : Studies have suggested that compounds with similar structures can influence serotonin and norepinephrine levels in the brain, leading to potential antidepressant effects.
- Anti-inflammatory Properties : The compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models of disease.
- Neuroprotective Effects : There is evidence to suggest that it may protect neuronal cells from oxidative stress and apoptosis.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antidepressant | Modulation of serotonin levels | |
| Anti-inflammatory | Reduction of cytokine production | |
| Neuroprotective | Protection against oxidative stress |
Table 2: Case Studies
| Study Title | Findings | Year |
|---|---|---|
| Evaluation of Antidepressant Effects | Significant reduction in depression-like behavior in animal models | 2023 |
| Anti-inflammatory Mechanisms | Inhibition of TNF-alpha and IL-6 in vitro | 2024 |
Case Study Analysis
-
Antidepressant Effects :
A recent study evaluated the antidepressant properties of this compound using rodent models. The results showed a significant decrease in depression-like behavior when administered over a four-week period, suggesting its efficacy as a potential therapeutic agent for depression. -
Anti-inflammatory Mechanisms :
In vitro studies demonstrated that the compound effectively reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cultured macrophages. This indicates its potential use in treating inflammatory diseases. -
Neuroprotection :
Research conducted on neuronal cell lines revealed that treatment with this compound resulted in decreased markers of oxidative stress and apoptosis, highlighting its neuroprotective capabilities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
